1-Chloro-4-(fluoromethyl)benzene
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Overview
Description
H6ClF. It is a derivative of benzene, where a chlorine atom and a fluoromethyl group are substituted at the para positions. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Preparation Methods
1-Chloro-4-(fluoromethyl)benzene can be synthesized through several methods. One common synthetic route involves the chlorination of 4-fluorotoluene. The reaction typically occurs in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction conditions often include refluxing the mixture to ensure complete chlorination .
Industrial production methods may involve similar chlorination processes but on a larger scale, with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
1-Chloro-4-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation Reactions: The fluoromethyl group can be oxidized to form corresponding carboxylic acids or aldehydes. Oxidizing agents such as potassium permanganate (KMnO) or chromium trioxide (CrO) are typically used.
Reduction Reactions: The compound can be reduced to form 4-fluorotoluene using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-4-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated aromatic compounds.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(fluoromethyl)benzene involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. The fluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity in different reactions .
Comparison with Similar Compounds
1-Chloro-4-(fluoromethyl)benzene can be compared with other similar compounds, such as:
1-Chloro-4-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a fluoromethyl group, resulting in different reactivity and applications.
4-Fluorobenzyl chloride: Similar to this compound but without the chlorine atom, leading to variations in chemical behavior and uses.
1-Chloro-4-methylbenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
352-12-5 |
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Molecular Formula |
C7H6ClF |
Molecular Weight |
144.57 g/mol |
IUPAC Name |
1-chloro-4-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H6ClF/c8-7-3-1-6(5-9)2-4-7/h1-4H,5H2 |
InChI Key |
XAWFFDQTYJUPQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CF)Cl |
Origin of Product |
United States |
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